3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide - 886893-02-3

3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Catalog Number: EVT-2944526
CAS Number: 886893-02-3
Molecular Formula: C20H13FN4O5S2
Molecular Weight: 472.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

  • Compound Description: This compound is a benzamide derivative featuring a benzothiazole moiety and a phenylsulfamoyl group. It was synthesized and evaluated as a potential allosteric activator of human glucokinase (GK). []

2. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide []

  • Compound Description: This molecule is another benzamide derivative with a benzothiazole group. It incorporates a (2-chloro-4-nitrophenyl)sulfamoyl substituent and was synthesized as part of a study investigating novel human GK activators. []

3. N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

  • Compound Description: This benzamide derivative, similar to the previous two, includes a benzothiazole moiety. It is distinguished by a benzylsulfamoyl substituent and was synthesized and studied as a potential activator of human GK. []

4. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []

  • Compound Description: This molecule belongs to the series of benzamide derivatives with a benzothiazole group. It is characterized by a butylsulfamoyl substituent and was part of the research exploring new human GK activators. []

5. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []

  • Compound Description: This benzamide derivative possesses a benzothiazole moiety and is distinguished by a methylsulfamoyl group. It was synthesized and evaluated in the context of discovering novel human GK activators. []

6. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide []

  • Compound Description: This molecule is a benzamide derivative incorporating a benzothiazole group and a (2-methylphenyl)sulfamoyl substituent. It was synthesized as part of a study focusing on the development of new human GK activators. []

7. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide []* Compound Description: This compound belongs to the benzamide family and features a benzothiazole group along with a (4-bromophenyl)sulfamoyl substituent. Its synthesis and evaluation were carried out in the pursuit of identifying new human GK activators. []* Relevance: This compound shares a significant structural resemblance with 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. Both molecules possess a benzamide core, a benzothiazole moiety, and a para-halogen substituted phenylsulfonamide group. The key distinction is the presence of a nitro group at the 6-position of the benzothiazole ring in the target compound, and a bromine atom (instead of fluorine) in the para position of the phenylsulfonamide.

8. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide []* Compound Description: This benzamide derivative contains a benzothiazole moiety and a (4-nitrophenyl)sulfamoyl substituent. It was synthesized and investigated for its potential as a novel human GK activator. []* Relevance: The structure of this compound shows a close similarity to 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. Both compounds share a benzamide linker, a benzothiazole, and a para-substituted phenylsulfonamide. The primary difference lies in the substituent at the para position of the phenylsulfonamide, where a nitro group replaces the fluorine atom in the target compound.

9. N-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide []

  • Compound Description: This molecule, a benzamide derivative, features a benzothiazole and a (4-methylphenyl)sulfamoyl group. It was part of the study focused on developing new human GK activators. []

10. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []

  • Compound Description: This benzamide derivative is characterized by a benzothiazole moiety and a propylsulfamoyl group. It was included in the research aimed at discovering new human GK activators. []

11. SB-431542 (4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide) []

  • Compound Description: SB-431542 is a selective inhibitor of the TGF-type I receptor kinase activity (ALK5), which plays a role in the TGF-beta signaling pathway involved in cell growth, differentiation, and extracellular matrix production. It acts by inhibiting Smad3 phosphorylation, a downstream signaling molecule in the pathway. []

14. 2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)-methylsulfanyl)phenoxy-acetic acid (GW501516) [, ]

  • Compound Description: GW501516 is a selective agonist of PPAR-δ, known for its potential in regulating lipid metabolism and reducing inflammation. It exerts its effects by activating PPAR-δ, which modulates gene expression involved in these processes. [, ]

15. 2-chloro-5-nitro-N-phenyl-benzamide (GW9662) []

  • Compound Description: GW9662 is a selective antagonist of PPAR-γ, commonly used as a tool to study the role of PPAR-γ in various biological processes. It blocks the activity of PPAR-γ, preventing it from binding to its target genes and influencing their expression. []

Properties

CAS Number

886893-02-3

Product Name

3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C20H13FN4O5S2

Molecular Weight

472.47

InChI

InChI=1S/C20H13FN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26)

InChI Key

PDWOGNSNSWYVCV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.